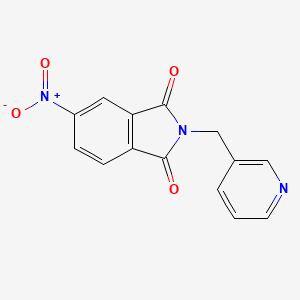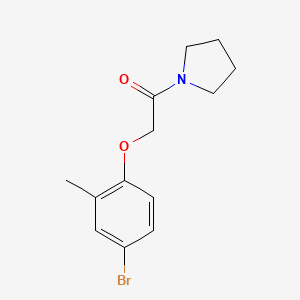
5-nitro-2-(pyridin-3-ylmethyl)isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitro-2-(pyridin-3-ylmethyl)isoindole-1,3-dione is a heterocyclic compound that belongs to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. The presence of a nitro group and a pyridin-3-ylmethyl substituent makes this compound particularly interesting for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-(pyridin-3-ylmethyl)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction is often carried out under solventless conditions to adhere to green chemistry principles . The reaction conditions usually involve simple heating, which facilitates the formation of the isoindoline-1,3-dione scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and solventless reactions are likely to be employed to ensure sustainability and environmental friendliness .
Analyse Chemischer Reaktionen
Types of Reactions
5-nitro-2-(pyridin-3-ylmethyl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly involving the nitro group.
Substitution: The aromatic ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of an amino derivative.
Substitution: Introduction of various substituents on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
5-nitro-2-(pyridin-3-ylmethyl)isoindole-1,3-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-nitro-2-(pyridin-3-ylmethyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the dopamine receptor D3, suggesting its potential use as an antipsychotic agent . Additionally, it inhibits β-amyloid protein aggregation, indicating its potential in treating Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-butyl-5-nitro-isoindole-1,3-dione
- 5-nitro-2-phenyl-isoindole-1,3-dione
- 2-methyl-5-nitroisoindoline-1,3-dione
Uniqueness
5-nitro-2-(pyridin-3-ylmethyl)isoindole-1,3-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to interact with dopamine receptors and inhibit β-amyloid aggregation sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
5-nitro-2-(pyridin-3-ylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c18-13-11-4-3-10(17(20)21)6-12(11)14(19)16(13)8-9-2-1-5-15-7-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUNFWFOWZDLPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201212 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl [2-({[(4-chlorophenyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5866874.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5866875.png)


![N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5866912.png)
![1H-Benzoimidazole, 2-[(1,3-dihydrobenzoimidazol-2-ylidene)nitrosomethyl]-](/img/structure/B5866915.png)
![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5866927.png)
![2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5866930.png)
![N-[bis(4-chlorophenyl)methyl]-N-methylformamide](/img/structure/B5866934.png)
![2-chloro-4-[(phenylsulfonyl)amino]phenyl thiocyanate](/img/structure/B5866942.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5866949.png)
